

Structural Elucidation of Dihydrosinapic Acid: A Comparative NMR Analysis

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Compound of Interest

Compound Name: **Dihydrosinapic acid**

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A comprehensive guide to the structural confirmation of **Dihydrosinapic acid** utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with structurally related compounds, Sinapic acid and Ferulic acid, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Dihydrosinapic acid, chemically known as 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoic acid, is a phenolic compound of interest in various research fields, including natural product chemistry and pharmacology. Its structural confirmation is a critical step in its isolation and synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of **Dihydrosinapic acid** and compares it with the structurally similar compounds Sinapic acid and Ferulic acid.

Comparative ¹H and ¹³C NMR Data

The structural differences between **Dihydrosinapic acid**, Sinapic acid, and Ferulic acid are clearly reflected in their respective ¹H and ¹³C NMR spectra. The absence of the α,β -unsaturated system in **Dihydrosinapic acid** leads to characteristic upfield shifts in the signals of the propyl side chain protons and carbons compared to Sinapic and Ferulic acids.

Below is a summary of the ¹H and ¹³C NMR spectral data for the three compounds. Please note that while experimental data for Sinapic acid and Ferulic acid are readily available, detailed experimental ¹H and ¹³C NMR data for **Dihydrosinapic acid** is less commonly reported. The

data presented for **Dihydrosinapic acid** is based on typical chemical shift values for similar structural motifs.

Table 1: ^1H NMR Spectral Data Comparison

| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|-----------------------|-------------------|---------------------------------|--------------|--------------------------|
| Dihydrosinapic acid | H-2, H-6 | ~6.4-6.6 | s | - |
| -OCH ₃ | ~3.8 | s | - | |
| H- α | ~2.6 | t | ~7-8 | |
| H- β | ~2.8 | t | ~7-8 | |
| Sinapic acid | H-2, H-6 | 6.97 | s | - |
| H- α (vinylic) | 6.40 | d | 15.9 | |
| H- β (vinylic) | 7.47 | d | 15.9 | |
| -OCH ₃ | 3.78 | s | - | |
| Ferulic acid | H-2 | 7.10-7.33 | m | - |
| H-5 | 6.90-6.92 | m | - | |
| H-6 | 7.10-7.33 | m | - | |
| H- α (vinylic) | 6.36-6.39 | d | ~16 | |
| H- β (vinylic) | 7.10-7.33 | d | ~16 | |
| -OCH ₃ | 3.89 | s | - | |

Table 2: ^{13}C NMR Spectral Data Comparison

| Compound | Carbon Assignment | Chemical Shift (δ) ppm |
|-------------------------|-------------------|---------------------------------|
| Dihydroxyisopropyl acid | C-1 | ~130-132 |
| C-2, C-6 | ~105-107 | |
| C-3, C-5 | ~147-149 | |
| C-4 | ~133-135 | |
| -OCH ₃ | ~56 | |
| C- α | ~36 | |
| C- β | ~31 | |
| C=O | ~178-180 | |
| Sinapic acid | C-1 | 125.7 |
| C-2, C-6 | 105.0 | |
| C-3, C-5 | 148.0 | |
| C-4 | 135.0 | |
| C- α (vinylic) | 115.5 | |
| C- β (vinylic) | 145.0 | |
| -OCH ₃ | 56.0 | |
| C=O | 168.0 | |
| Ferulic acid | C-1 | 125.7 |
| C-2 | 111.1 | |
| C-3 | 147.8 | |
| C-4 | 149.0 | |
| C-5 | 115.4 | |
| C-6 | 122.7 | |
| C- α (vinylic) | 115.5 | |

| | |
|-------------------|-------|
| C-β (vinylic) | 144.4 |
| -OCH ₃ | 55.6 |
| C=O | 167.9 |

Experimental Protocol for NMR Analysis

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like **Dihydrosinapic acid**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a clean NMR tube. The choice of solvent is crucial and can affect the chemical shifts.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup:

- The experiments are typically performed on a 400 MHz or higher field NMR spectrometer.
- The spectrometer is locked to the deuterium signal of the solvent.
- Shimming is performed to optimize the homogeneity of the magnetic field.

3. ¹H NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment is typically used.
- Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for most organic molecules.

- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: A delay of 1-5 seconds between pulses is used to allow for full relaxation of the protons.
- Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio for ^1H NMR.

4. ^{13}C NMR Acquisition Parameters:

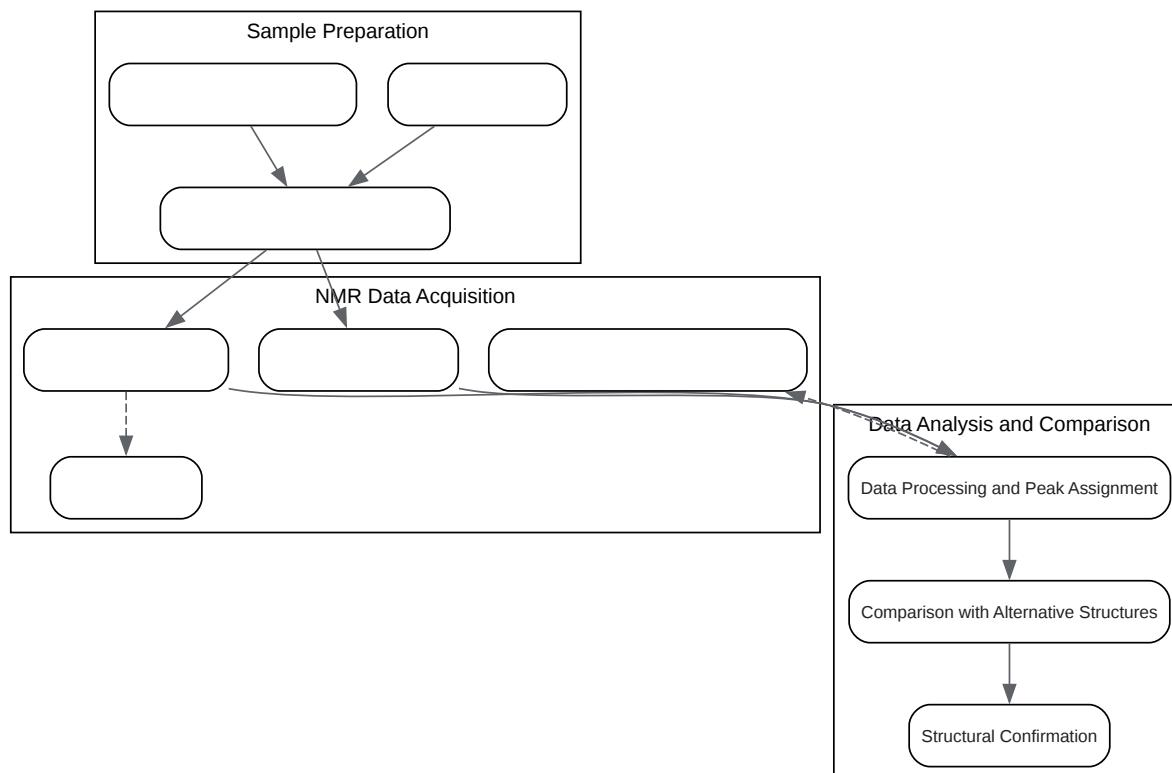
- Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
- Spectral Width: A wider spectral width of about 200-220 ppm is required for ^{13}C NMR.
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: A relaxation delay of 2-5 seconds is common.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is often necessary for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

5. Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
- Phase correction and baseline correction are applied to the spectrum.
- The spectrum is referenced to the internal standard (TMS at 0.00 ppm).
- Integration of the signals in the ^1H NMR spectrum is performed to determine the relative number of protons.

Workflow for Structural Confirmation

The process of confirming the structure of **Dihydrosinapic acid** using NMR involves a logical workflow from sample isolation or synthesis to final data analysis and comparison.



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